2,4-Dichloro-5-methoxyphenyl methanesulfonate
Overview
Description
2,4-Dichloro-5-methoxyphenyl methanesulfonate is an organic compound with the molecular formula C8H8Cl2O4S and a molecular weight of 271.12 g/mol . It consists of a benzene ring with two chlorine atoms at positions 2 and 4, a methoxy group (OCH3) at position 5, and a methanesulfonyl group attached to the ring . This compound is used in various scientific research domains, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-methoxyphenyl methanesulfonate typically involves the reaction of 2,4-dichloro-5-methoxyphenol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .
Industrial Production Methods
it is likely that similar reaction conditions are scaled up for industrial synthesis, with careful control of temperature, pressure, and reactant concentrations to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-methoxyphenyl methanesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous base.
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Major Products
Scientific Research Applications
2,4-Dichloro-5-methoxyphenyl methanesulfonate is used in various scientific research applications:
Mechanism of Action
its reactivity can be attributed to the presence of electron-withdrawing chlorine atoms and the methanesulfonyl group, which make the benzene ring more susceptible to nucleophilic attack . The methanesulfonyl group can also participate in various chemical reactions, contributing to the compound’s versatility.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-5-methoxyphenol: Lacks the methanesulfonyl group, making it less reactive in certain chemical reactions.
2,4-Dichlorophenyl methanesulfonate: Lacks the methoxy group, which affects its electronic properties and reactivity.
5-Methoxyphenyl methanesulfonate: Lacks the chlorine atoms, making it less electron-deficient and less reactive towards nucleophiles.
Uniqueness
2,4-Dichloro-5-methoxyphenyl methanesulfonate is unique due to the combination of electron-withdrawing chlorine atoms and the methanesulfonyl group, which enhance its reactivity and make it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
(2,4-dichloro-5-methoxyphenyl) methanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O4S/c1-13-7-4-8(14-15(2,11)12)6(10)3-5(7)9/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQMCDYNUPQZNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)Cl)OS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674554 | |
Record name | 2,4-Dichloro-5-methoxyphenyl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10674554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1065074-74-9 | |
Record name | 2,4-Dichloro-5-methoxyphenyl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10674554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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